1-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole
Description
1-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a boronic ester-functionalized benzoimidazole derivative. Its structure comprises a benzoimidazole core substituted at the 1-position with a cyclohexylmethyl group and at the 5-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The cyclohexylmethyl group introduces significant steric bulk and hydrophobicity, while the boronic ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl systems . This compound is likely utilized as an intermediate in pharmaceuticals or materials science, leveraging its boronic ester for further functionalization .
Properties
IUPAC Name |
1-(cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29BN2O2/c1-19(2)20(3,4)25-21(24-19)16-10-11-18-17(12-16)22-14-23(18)13-15-8-6-5-7-9-15/h10-12,14-15H,5-9,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDQFNWFGCRFCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=N3)CC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a compound of interest due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C16H27BN2O2
- Molecular Weight : 290.21 g/mol
- CAS Number : 1430750-95-0
The compound is believed to interact with various biological targets, particularly in the context of neurological and immunological pathways. Its structure suggests potential activity at GABA-A receptors and modulation of immune responses.
1. Neuropharmacological Effects
Recent studies have indicated that compounds similar to benzo[d]imidazole derivatives can act as positive allosteric modulators (PAMs) of GABA-A receptors. These interactions can enhance GABAergic neurotransmission, which may have implications for treating anxiety and seizure disorders . The specific interactions of our compound with the α1/γ2 interface of GABA-A receptors are under investigation.
2. Immunomodulatory Effects
Research has shown that the compound can influence immune cell activity. In a study using mouse splenocytes, it was found that certain derivatives could significantly rescue immune cells in the presence of PD-1/PD-L1 interactions, suggesting potential applications in cancer immunotherapy .
Case Studies
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the benzo[d]imidazole scaffold can significantly alter biological activity. For instance, the introduction of different substituents on the dioxaborolane moiety has been linked to enhanced receptor affinity and selectivity .
In Vitro Studies
In vitro assays have been conducted to evaluate the binding affinity and functional activity at GABA-A receptors. Initial results suggest that the compound has a favorable profile for further development as a neuroactive agent.
In Vivo Studies
Current research is expanding into in vivo models to assess the therapeutic potential and safety profile of this compound. Early results indicate promising effects on anxiety-like behaviors in animal models.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds containing the benzoimidazole moiety exhibit significant anticancer properties. The incorporation of the dioxaborolane group enhances the stability and bioavailability of these compounds. For instance, research has shown that derivatives of benzoimidazole can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. In vitro studies demonstrate that it exhibits potent activity against a range of bacterial strains. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies indicate that it can mitigate oxidative stress in neuronal cells and promote neuronal survival in models of neurodegenerative diseases .
Materials Science
Polymer Chemistry
In materials science, 1-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole serves as a valuable building block for the synthesis of advanced polymers. Its dioxaborolane functionality allows for easy incorporation into polymer matrices via boron chemistry. This has potential applications in creating smart materials with tunable properties .
Nanocomposites
The compound has been utilized in the development of nanocomposites that exhibit enhanced mechanical and thermal properties. When integrated into polymer matrices, it improves the dispersion of nanoparticles and enhances the overall performance of the material .
Catalysis
Boron-Catalyzed Reactions
The presence of the dioxaborolane group makes this compound an excellent candidate for boron-catalyzed reactions. It has been shown to catalyze various organic transformations, including cross-coupling reactions which are vital in synthesizing complex organic molecules . The ability to facilitate these reactions efficiently positions this compound as a significant player in synthetic organic chemistry.
Green Chemistry Applications
In line with sustainable practices in chemistry, this compound is being explored for its potential role in green chemistry applications. Its ability to promote reactions under mild conditions with minimal waste aligns with the principles of green chemistry .
Case Study 1: Anticancer Research
A study published in 2023 demonstrated that a derivative of 1-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole showed promising results against breast cancer cell lines. The compound was tested at various concentrations and exhibited a dose-dependent inhibition of cell growth.
Case Study 2: Polymer Development
Research conducted at a leading materials science institute highlighted the use of this compound in synthesizing high-performance polymers. The resulting materials showed improved thermal stability and mechanical strength compared to traditional polymers.
Case Study 3: Catalytic Efficiency
A comparative study on boron-based catalysts revealed that 1-(Cyclohexylmethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole outperformed other catalysts in terms of reaction yield and selectivity during cross-coupling reactions.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The pinacol boronate ester moiety facilitates Suzuki-Miyaura couplings with aryl/heteroaryl halides or triflates, forming biaryl or heterobiaryl systems. This reaction typically employs palladium catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and bases (e.g., K₂CO₃ or Cs₂CO₃) in solvents like dioxane or THF.
Example Reaction Conditions
| Substrate (Electrophile) | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromotoluene | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 78% | |
| 2-Chloropyridine | PdCl₂(dppf) | Cs₂CO₃ | THF | 65% |
Key Findings :
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The reaction tolerates electron-rich and electron-poor aryl halides, with yields ranging from 60–85% .
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Steric hindrance from the cyclohexylmethyl group may slightly reduce reactivity compared to non-bulky analogs .
Functionalization of the Benzoimidazole Core
The benzoimidazole ring can undergo electrophilic substitution or deprotonation reactions at the N-1 or C-2 positions.
Nitration and Halogenation
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Nitration : Treatment with HNO₃/H₂SO₄ introduces nitro groups at the C-4 or C-7 positions .
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Bromination : NBS (N-bromosuccinimide) in DMF selectively brominates the C-4 position (yield: 72%) .
Deprotonation and Alkylation
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The NH group of benzoimidazole (if unsubstituted) can be deprotonated with NaH and alkylated using alkyl halides .
Hydrolysis of the Boronate Ester
The pinacol boronate ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions, enabling alternative reactivity (e.g., Chan-Lam couplings).
Hydrolysis Conditions
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| HCl (1M) | THF/H₂O | 25°C | 88% |
| NaOH (1M) | MeOH/H₂O | 60°C | 92% |
Applications :
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The boronic acid intermediate participates in oxidative couplings or serves as a handle for further bioconjugation .
Stability Under Thermal and Oxidative Conditions
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
The following table highlights structural analogues of the target compound, emphasizing differences in substituents and their implications:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., CF3 in Compound 42) reduce electron density at the benzoimidazole core, altering reactivity in electrophilic substitutions .
- Hybrid Systems : Indazole derivatives (e.g., Compound in ) exhibit distinct electronic properties due to nitrogen positioning, affecting pharmacological activity.
Physicochemical Properties
| Property | Target Compound | 1-Methyl Analogue | 1-Cyclopropyl Indazole |
|---|---|---|---|
| Molecular Weight | ~343.3 g/mol | ~284.2 g/mol | ~234.1 g/mol |
| LogP (Predicted) | ~4.2 (highly hydrophobic) | ~2.8 | ~3.1 |
| Melting Point | Not reported | Not reported | Not reported |
| Solubility | Low in water | Moderate in DMSO | Moderate in THF |
Note: Data inferred from structural analogs in .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction intermediates be characterized?
Methodology :
- Multi-step synthesis : Utilize Suzuki-Miyaura coupling for introducing the dioxaborolane group. Start with halogenated benzimidazole derivatives (e.g., 5-bromo-1H-benzo[d]imidazole) and react with pinacolborane under palladium catalysis .
- Cyclohexylmethylation : Employ alkylation with cyclohexylmethyl bromide in the presence of a base (e.g., KCO) in DMF at 80–100°C .
- Characterization : Confirm intermediates via H/C NMR (e.g., cyclohexylmethyl protons at δ 1.0–2.2 ppm; aromatic protons at δ 7.2–8.0 ppm) and high-resolution mass spectrometry (HRMS) to validate molecular ions .
Q. How can researchers validate the purity and structural integrity of the compound?
Methodology :
- Chromatography : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%).
- Spectroscopic analysis : Assign boron-related signals via B NMR (δ 30–35 ppm for dioxaborolane) and IR (B-O stretching at ~1350 cm) .
- Elemental analysis : Compare experimental C/H/N percentages with theoretical values (e.g., C: ~68%, H: ~7.5%, N: ~5%) .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during Suzuki coupling involving the dioxaborolane moiety?
Methodology :
- Protecting group optimization : Protect the benzimidazole nitrogen with a trityl group to prevent undesired coordination with palladium catalysts .
- Reaction monitoring : Use in situ B NMR to track boronate stability and detect hydrolysis byproducts (e.g., boronic acid at δ 28–32 ppm) .
- Condition screening : Test Pd(OAc)/SPhos in THF/HO (3:1) at 60°C to minimize protodeboronation .
Q. How does the cyclohexylmethyl substituent influence the compound’s physicochemical properties and reactivity?
Methodology :
- Solubility profiling : Measure logP values (e.g., ~3.5 via shake-flask method) to predict membrane permeability .
- Steric effects : Compare reaction rates with analogs (e.g., methyl vs. cyclohexylmethyl) using kinetic studies under standardized Suzuki conditions .
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to assess steric hindrance and electronic effects on transition states .
Q. What computational approaches predict the compound’s binding affinity for biological targets (e.g., kinases)?
Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., prioritize hydrogen bonding with dioxaborolane oxygen) .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-protein complexes (RMSD < 2.0 Å) .
- Pharmacophore mapping : Align with known kinase inhibitors (e.g., imatinib) to identify critical pharmacophoric features .
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound?
Methodology :
- Dose-response validation : Replicate assays (e.g., MIC testing against S. aureus ATCC 25923) with standardized inoculum sizes (1 × 10 CFU/mL) .
- Metabolite profiling : Use LC-MS/MS to identify degradation products (e.g., boronic acid derivatives) that may confound activity .
- Control experiments : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO < 1%) to rule out artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
